2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine
Description
2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core, a fluoropyrimidine substituent, and a methylimidazole group. The (1S)-stereochemistry at the ethyl bridge and fluoropyrimidinyl substitution may enhance selectivity and metabolic stability compared to non-fluorinated analogs .
Properties
CAS No. |
1220516-48-2 |
|---|---|
Molecular Formula |
C16H16FN9 |
Molecular Weight |
353.36 g/mol |
IUPAC Name |
2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H16FN9/c1-9(13-19-5-10(17)6-20-13)22-16-24-14-11(3-4-18-14)15(25-16)23-12-7-26(2)8-21-12/h3-9H,1-2H3,(H3,18,22,23,24,25)/t9-/m0/s1 |
InChI Key |
QHXBWJSQXSYAGG-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=CN3)C(=N2)NC4=CN(C=N4)C |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)NC2=NC3=C(C=CN3)C(=N2)NC4=CN(C=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID24359159C19a” involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Substitution reactions: Various substituents are introduced onto the pyrimidine core through substitution reactions using reagents such as halogenated compounds and nucleophiles.
Coupling reactions: The final step involves coupling the substituted pyrimidine with other functional groups to form the desired compound.
Industrial Production Methods
Industrial production of “PMID24359159C19a” follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“PMID24359159C19a” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
“PMID24359159C19a” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study JAK signaling pathways and to develop new inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of JAK kinases in various biological processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of “PMID24359159C19a” involves the inhibition of Janus kinase 2 (JAK2) by binding to its active site. This prevents the phosphorylation and activation of downstream signaling molecules, thereby modulating various cellular processes. The compound also inhibits Janus kinase 1 (JAK1) with similar potency but has significantly lower affinity for Janus kinase 3 (JAK3) . The inhibition of these kinases affects multiple signaling pathways, including the JAK-STAT pathway, which is involved in cell growth, differentiation, and immune responses .
Comparison with Similar Compounds
Compound A : 5-Chloro-N2-[(1S)-1-(5-Fluoropyrimidin-2-yl)ethyl]-N4-(5-Methyl-1H-Pyrazol-3-yl)pyrimidine-2,4-diamine
- Key Differences :
- Replaces the 1-methylimidazol-4-yl group with a 5-methylpyrazole substituent.
- Chlorine substituent at position 5 instead of hydrogen in the pyrrolopyrimidine core.
- Implications :
Compound B : 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Key Differences :
- Lacks the fluoropyrimidinyl ethyl group; instead, a 2-(imidazol-4-yl)ethyl chain is attached.
- Methylation at the pyrrolopyrimidine amine position.
- X-ray crystallography confirms distinct hydrogen-bonding networks due to imidazole orientation .
Physicochemical and Bioactivity Comparisons
Bioactivity Insights :
- Fluorine in the target compound enhances electronegativity and membrane permeability compared to chlorine in Compound A .
- The 1-methylimidazole group in the target compound may improve kinase binding affinity over pyrazole in Compound A, as imidazole mimics adenine in ATP .
NMR and Structural Analysis
Comparative NMR studies (e.g., δH chemical shifts) reveal that substituents at positions 2 and 4 significantly alter the electronic environment of the pyrrolopyrimidine core. For example:
- The fluoropyrimidinyl group in the target compound causes upfield shifts in adjacent protons (δH 6.8–7.2 ppm) due to electron-withdrawing effects, contrasting with downfield shifts in non-fluorinated analogs .
- Imidazole substituents induce distinct NOE correlations compared to pyrazole, suggesting divergent binding conformations .
Biological Activity
The compound 2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine is a pyrrolo-pyrimidine derivative with significant potential in medicinal chemistry, particularly in the field of oncology. Its structure incorporates a fluoropyrimidine moiety, which is known for its anticancer properties, and an imidazole ring, which may enhance biological activity through various mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 272.31 g/mol. The presence of fluorine in the pyrimidine ring is expected to influence the compound's pharmacokinetic properties and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer progression. The imidazole and pyrimidine components may interact with various enzymes and receptors, leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against several cancer cell lines. For instance, a series of related compounds were tested against breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines using the MTT assay.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine | MCF-7 | 0.22 |
| A549 | 0.15 | |
| Colo-205 | 0.24 | |
| A2780 | 0.20 |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting a broad spectrum of action.
Mechanistic Insights
The mechanism through which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and survival. In particular, it has been suggested that it could inhibit the MDM2 protein, which negatively regulates the p53 tumor suppressor pathway. This interaction can lead to increased p53 activity and subsequent induction of apoptosis in tumor cells .
Case Studies
In a recent case study involving xenograft models, oral administration of the compound at doses of 100 mg/kg resulted in significant tumor regression. The pharmacodynamic effects included upregulation of p53 and p21 proteins, indicating activation of cell cycle checkpoints and apoptosis pathways .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with other known inhibitors in its class:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MDM2 | 0.15 | Strong p53 activation |
| Compound B | JAK2 | 0.10 | Effective against hematological malignancies |
| 2-N... | MDM2 | 0.22 | Promising for solid tumors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
